molecular formula C11H10O3 B14075998 1-(2,6-Diformylphenyl)propan-1-one

1-(2,6-Diformylphenyl)propan-1-one

Cat. No.: B14075998
M. Wt: 190.19 g/mol
InChI Key: BGHTYMOSXXDLHD-UHFFFAOYSA-N
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Description

1-(2,6-Diformylphenyl)propan-1-one: is an organic compound with the molecular formula C11H10O3 1,3-Benzenedicarboxaldehyde, 2-(1-oxopropyl)- . This compound is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propanone group. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Diformylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation reaction of 2,6-diformylphenyl derivatives with propanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide , to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Diformylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Diformylphenyl)propan-1-one is unique due to its specific combination of formyl and propanone groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic applications and research studies .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-propanoylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3

InChI Key

BGHTYMOSXXDLHD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1C=O)C=O

Origin of Product

United States

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